3-Pyrrolidin-2-yl-quinoline
Description
Significance of the Quinoline (B57606) Pharmacophore in Contemporary Medicinal Chemistry
The quinoline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry due to its widespread presence in biologically active compounds. nih.govwisdomlib.org Its versatile nature allows for a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net The planar aromatic system of quinoline can engage in various non-covalent interactions with biological macromolecules, such as π-π stacking, which is crucial for binding to enzymes and receptors. arabjchem.org
The quinoline nucleus is a privileged scaffold, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.govresearchgate.net This promiscuity, combined with the ability to readily modify its structure at various positions, has led to the development of numerous clinically used drugs and a vast library of synthetic derivatives with diverse therapeutic applications. mdpi.comnih.gov For instance, the antimalarial drug chloroquine (B1663885) and the antibacterial agent ciprofloxacin (B1669076) both feature the quinoline core, highlighting its historical and ongoing importance in drug development. mdpi.com
Strategic Importance of the Pyrrolidine (B122466) Moiety in Bioactive Molecules
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another key player in the realm of bioactive molecules. researchgate.netfrontiersin.org Its significance stems from several key features. Firstly, the non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional character to molecules, which can be advantageous for fitting into the binding pockets of biological targets. nih.gov This contrasts with the flat nature of many aromatic systems.
Secondly, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and imparts basicity to the molecule, influencing its pharmacokinetic properties such as solubility and membrane permeability. tandfonline.com Furthermore, the stereochemistry of the pyrrolidine ring can be readily controlled, allowing for the synthesis of specific stereoisomers which can exhibit distinct biological activities. nih.gov The pyrrolidine scaffold is found in a wide array of natural products and FDA-approved drugs, demonstrating its broad utility in medicinal chemistry. frontiersin.orgtandfonline.comnih.gov
Conceptual Framework and Research Rationale for Quinoline-Pyrrolidine Hybrid Architectures
The rationale behind creating hybrid molecules like 3-Pyrrolidin-2-yl-quinoline lies in the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. researchgate.net In the case of quinoline-pyrrolidine hybrids, the aim is to combine the therapeutic advantages of both the quinoline and pyrrolidine moieties.
Overview of Current Research Landscape on this compound Analogues
Research into this compound and its analogues is an active area of investigation, with studies exploring their synthesis and potential therapeutic applications. For instance, derivatives of 7-(pyrrolidinyl)quinoline-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity. acs.org Furthermore, the synthesis of functionalized (pyrrolidin-1-yl)quinolines has been explored for their potential antiplasmodial and antifungal activities. researchgate.net
Recent studies have also focused on the development of quinoline derivatives bearing a pyrrolidine moiety as broad-spectrum antibacterial agents. mdpi.com The design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives have been investigated for their potential as novel antifungal agents targeting chitin (B13524) synthase. researchgate.net These examples highlight the diverse therapeutic areas where this hybrid scaffold is being explored.
Table 1: Research on Quinoline-Pyrrolidine Hybrid Analogues
| Research Area | Key Findings | Reference |
| Antibacterial Activity | Synthesis of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids with biological activity. | acs.org |
| Antiplasmodial and Antifungal Activity | Synthesis of functionalized (pyrrolidin-1-yl)quinolines with moderate micromolar potency against Plasmodium falciparum and promising antifungal activity. | researchgate.net |
| Broad-Spectrum Antibacterial Agents | Development of quinoline derivatives with a pyrrolidine moiety as a novel class of broad-spectrum antibacterial agents. | mdpi.com |
| Antifungal Agents | Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as potential chitin synthase inhibitors. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,8-9,13-14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETHIJNTMQASAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398366 | |
| Record name | 3-Pyrrolidin-2-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499207-38-4 | |
| Record name | 3-Pyrrolidin-2-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Analysis of Biological Activities and Pharmacological Profiles of 3 Pyrrolidin 2 Yl Quinoline Analogues
Antimicrobial Efficacy Investigations
Quinoline (B57606) analogues have been a subject of extensive research for their potential as antibacterial agents. nih.gov The versatility of the quinoline core allows for broad derivatization, enabling the creation of compounds with activity against various pathogens. researchgate.net Studies on different classes of quinoline derivatives have revealed varied antibacterial profiles, with some demonstrating significant potency against both Gram-positive and Gram-negative bacteria, while others show more limited or specific activity.
Newly synthesized 4-acetylaminophenylaminoquinoline derivatives have been screened for in vitro antimicrobial activity, demonstrating moderate inhibition zones against both Gram-positive and Gram-negative bacterial strains. ekb.eg In another study, quinoline-based hydroxyimidazolium hybrids exhibited limited inhibition of Gram-negative bacteria. However, certain hybrids proved to be potent anti-staphylococcal molecules, with hybrid 7b showing a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL (5 µM) against Staphylococcus aureus. mdpi.com Additionally, hybrid 7h also demonstrated inhibitory activity against S. aureus at a concentration of 20 µg/mL (47 µM). mdpi.com
Structure-activity relationship (SAR) studies are crucial in optimizing the antibacterial potency of these compounds. mdpi.comnih.gov For instance, research on quinolinequinones revealed that compounds QQ1 , QQ5 , and QQ6 displayed the most significant activity against S. aureus with a MIC value of 1.22 μg/mL, which was equivalent to the reference drug cefuroxime-Na. nih.gov The analysis indicated that two specific quinolinequinones, QQ2 and QQ6 , exhibited remarkable activity against all tested Gram-positive bacteria, including S. aureus, S. epidermidis, and E. faecalis. nih.gov Conversely, a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, while potent antifungals, showed little efficacy against bacteria. researchgate.net This highlights how specific structural modifications to the quinoline-pyrrolidine scaffold can selectively tune the biological activity towards different microbial classes.
Table 1: Antibacterial Activity of Selected Quinoline Analogues
| Compound/Class | Bacterial Strain(s) | Activity (MIC) | Source |
|---|---|---|---|
| Hybrid 7b (Quinoline-based hydroxyimidazolium) | Staphylococcus aureus | 2 µg/mL (5 µM) | mdpi.com |
| Hybrid 7h (Quinoline-based hydroxyimidazolium) | Staphylococcus aureus | 20 µg/mL (47 µM) | mdpi.com |
| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 µg/mL | nih.gov |
| Quinolinequinones (QQ2, QQ5) | Enterococcus faecalis | 19.53 µg/mL | nih.gov |
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | Bacteria | Little potency | researchgate.net |
Several analogues of 3-pyrrolidin-2-yl-quinoline have demonstrated significant antifungal properties. A series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives exhibited moderate to excellent activity against various pathogenic fungal strains. researchgate.netnih.gov Notably, compounds 4d , 4f , 4k , and 4n from this series showed stronger antifungal activities against Candida albicans than the standard drugs fluconazole and polyoxin B. nih.gov The mechanism of action for these compounds was identified as the non-competitive inhibition of chitin (B13524) synthase, a crucial enzyme for the synthesis of the fungal cell wall. researchgate.netnih.gov Enzyme inhibition experiments confirmed that all synthesized compounds in this series inhibited chitin synthase, with compounds 4d , 4k , 4n , and 4o showing IC₅₀ values close to that of the control drug, polyoxin B. researchgate.net
Another study on quinoline derivatives identified compounds that displayed in vitro antifungal activity comparable to or greater than fluconazole. nih.gov For example, compound Ac12 , a quinoline derivative, showed potent activity with EC₅₀ values of 0.52 and 0.50 μg/mL against Sclerotinia sclerotiorum and Botrytis cinerea, respectively. nih.gov These values were superior to both the lead compound and the commercial fungicides azoxystrobin and 8-hydroxyquinoline. nih.gov The preliminary mechanism for compound Ac12 appears to involve disruption of the fungal cell membrane, leading to abnormal morphology, increased permeability, and the subsequent release of cellular contents. nih.govsemanticscholar.org
The inhibitory potential of pyrrolo[1,2-a]quinoline derivatives against C. albicans has also been investigated. Derivatives BQ-06 , 07 , and 08 showed the highest minimum inhibitory concentrations (MICs) at 0.4 µg/mL. semanticscholar.org These findings highlight that quinoline-pyrrolidine based structures are promising scaffolds for developing new antifungal agents that act via various mechanisms, including enzyme inhibition and direct membrane damage. bohrium.com
Table 2: Antifungal Activity of Selected Quinoline-Pyrrolidine Analogues
| Compound | Fungal Strain | Activity (EC₅₀/MIC) | Mechanism of Action | Source |
|---|---|---|---|---|
| 4d, 4f, 4k, 4n (Spiro[pyrrolidine-2,3'-quinoline]-2'-one) | Candida albicans | Stronger than fluconazole | Chitin synthase inhibition | nih.gov |
| 4f, 4n, 4o (Spiro[pyrrolidine-2,3'-quinoline]-2'-one) | Aspergillus flavus | Better than fluconazole | Chitin synthase inhibition | nih.gov |
| Ac12 (Quinoline derivative) | Sclerotinia sclerotiorum | 0.52 µg/mL (EC₅₀) | Cell membrane disruption | nih.gov |
| Ac12 (Quinoline derivative) | Botrytis cinerea | 0.50 µg/mL (EC₅₀) | Cell membrane disruption | nih.gov |
| BQ-06, BQ-07, BQ-08 (Pyrrolo[1,2-a]quinoline) | Candida albicans | 0.4 µg/mL (MIC) | Not specified | semanticscholar.org |
The quinoline scaffold is a key component in several antitubercular drugs, and research continues to explore new derivatives for improved efficacy against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. rsc.orgnih.govresearchgate.net Analogues incorporating the pyrrolidine (B122466) or similar heterocyclic motifs have shown particular promise by targeting essential mycobacterial enzymes. nih.gov
A notable target is the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov A series of 24 compounds created by merging 4-carboxyquinoline with triazole motifs were tested for their ability to inhibit InhA. nih.gov Compound 5n emerged as the most effective, with a MIC value of 12.5 μg/mL against Mtb, and it also exhibited significant inhibitory effects on the InhA enzyme. nih.gov Other compounds from this series, such as 5g and 5i , also showed inhibitory action against InhA. nih.gov
Other mycobacterial targets have also been identified for different quinoline-based compounds. A study of 3H-pyrrolo[2,3-c]quinolines discovered two compounds, 50 and 54 , with good in vitro activity against virulent Mtb strains (H37Rv, MIC = 4.1 μM and 4.2 μM, respectively). nih.gov Their mechanism involves the allosteric inhibition of glutamate-5-kinase (G5K), an enzyme essential for proline biosynthesis. nih.govresearchgate.net Furthermore, computational studies on a series of pyrrolo[1,2-a]quinoline derivatives identified DprE1, an enzyme critical for cell wall biosynthesis, as a potential target. mdpi.com Within this series, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4j ) was the most promising agent against H37Rv and multidrug-resistant Mtb strains, with MICs of 8 and 16 µg/mL, respectively. mdpi.com These findings demonstrate the potential of quinoline-pyrrolidine analogues to act on diverse and crucial mycobacterial targets.
Table 3: Antitubercular Activity of Selected Quinoline Analogues
| Compound | Target Strain | Activity (MIC) | Enzyme Target | Source |
|---|---|---|---|---|
| 5n (Carboxyquinoline-triazole) | M. tuberculosis | 12.5 µg/mL | InhA | nih.gov |
| 5g (Carboxyquinoline-triazole) | M. tuberculosis | 15 µg/mL | InhA | nih.gov |
| 50 (3H-pyrrolo[2,3-c]quinoline) | M. tuberculosis H37Rv | 4.1 µM | Glutamate-5-kinase (G5K) | nih.gov |
| 54 (3H-pyrrolo[2,3-c]quinoline) | M. tuberculosis H37Rv | 4.2 µM | Glutamate-5-kinase (G5K) | nih.gov |
| 4j (Pyrrolo[1,2-a]quinoline) | M. tuberculosis H37Rv | 8 µg/mL | DprE1 (potential) | mdpi.com |
| 4j (Pyrrolo[1,2-a]quinoline) | MDR-Mtb | 16 µg/mL | DprE1 (potential) | mdpi.com |
The quinoline heterocycle has long been recognized as a privileged pharmacophore in the development of antileishmanial agents. nih.gov Molecular hybridization approaches combining the quinoline moiety with a pyrrolidine or piperazine scaffold have yielded potent compounds against Leishmania parasites. bioworld.com In a preliminary in vitro screening, twelve such compounds demonstrated stronger inhibition against Leishmania donovani amastigote forms, with IC₅₀ values ranging from 2.09 to 8.89 μM, compared to the standard drug miltefosine (IC₅₀ 9.25 ± 0.17 μM). bioworld.com
Further in vivo testing in a golden hamster model showed that one of these compounds, at a daily dose of 50 mg/kg for five days, achieved a significant parasite inhibition of 56.3%. bioworld.com Another series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives was evaluated for efficacy against visceral leishmaniasis. rsc.org Among these, compound 5m showed potential in vitro antileishmanial activity with an anti-amastigote IC₅₀ of 8.36 μM and a selectivity index of 7.79. rsc.org In vivo evaluation of 5m in infected Balb/c mice resulted in 56.2% and 61.1% inhibition in liver and spleen parasite burden, respectively. rsc.org
The mechanism of action for some quinoline-based compounds has been linked to the inhibition of essential parasite enzymes. Studies have pointed to the inhibition of DNA topoisomerases of Leishmania donovani by novel indolyl quinolines as a potential mode of action. nih.gov The development of 2-substituted quinolines, from natural compounds to optimized synthetic molecules, has resulted in compounds with in vitro IC₅₀ values as low as 0.2 µM against L. donovani and high selectivity. nih.gov
Table 4: Antileishmanial Activity of Selected Quinoline-Pyrrolidine Analogues
| Compound Class/Name | Leishmania Species | Target Stage | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Quinoline-pyrrolidine/piperazine hybrids | L. donovani | Amastigote | 2.09 - 8.89 µM | bioworld.com |
| Compound 5m (2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one) | Visceral leishmaniasis | Amastigote | 8.36 µM | rsc.org |
| Optimized 2-substituted quinoline | L. donovani | Not specified | 0.2 µM | nih.gov |
Antineoplastic and Antiproliferative Research
Quinoline derivatives, including those with pyrrolidine-like substructures, represent an important class of heterocyclic compounds investigated for their anticancer properties. researchgate.netnih.gov Their cytotoxic activity has been demonstrated across a variety of human cancer cell lines through mechanisms that can include the inhibition of critical kinases and other cellular targets. benthamscience.combrieflands.com
A study on new tetrahydroquinoline (THQ) derivatives identified four compounds (10, 13, 15, and 16 ) as promising anticancer agents against three human cancer cell lines: MCF-7 (breast), HepG2 (liver), and A549 (lung). nih.gov The pyrazolo quinoline derivative (15 ) exhibited the highest potential, showing a strong apoptotic effect on all three cell lines. nih.gov Structure-activity relationship studies indicated that a THQ core containing a pyrazole moiety (15 ) or isatin derivatives (16 ) was particularly effective. nih.gov
Another investigation focused on the cytotoxicity of a series of quinoline derivatives against human epithelial colorectal carcinoma (Caco-2) cells. brieflands.com The study demonstrated that sequential functionalization of the quinoline scaffold influenced cytotoxic activity, with 8-nitro-7-quinolinecarbaldehyde (E ) showing the highest cytotoxicity with an IC₅₀ value of 0.53 µM. brieflands.com Furthermore, the pyrrolo[2,1-a]isoquinoline scaffold, found in natural products like lamellarins, is known to be cytotoxic to a wide range of cancer cells. nih.gov Synthetic derivatives have been tested against cell lines such as HCT116 (intestinal carcinoma), HeLa (cervical adenocarcinoma), and A549 (lung adenocarcinoma), with some compounds showing cytotoxicity in the low micromolar range. nih.gov
Table 5: In Vitro Cytotoxicity of Selected Quinoline Analogues
| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| 15 (Pyrazolo quinoline derivative) | MCF-7 (Breast) | Significant cytotoxic effect | nih.gov |
| HepG2 (Liver) | Significant cytotoxic effect | nih.gov | |
| A549 (Lung) | Significant cytotoxic effect | nih.gov | |
| E (8-nitro-7-quinolinecarbaldehyde) | Caco-2 (Colorectal) | 0.53 µM | brieflands.com |
| C (7-methyl-8-nitro-quinoline) | Caco-2 (Colorectal) | 1.87 µM | brieflands.com |
| D (7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline) | Caco-2 (Colorectal) | 0.93 µM | brieflands.com |
| F (8-Amino-7-quinolinecarbaldehyde) | Caco-2 (Colorectal) | 1.140 µM | brieflands.com |
Molecular Mechanisms Underlying Anticancer Effects (e.g., Receptor Kinase Modulation)
Quinoline derivatives have emerged as a significant scaffold in the development of anticancer agents due to their ability to influence various cellular mechanisms. One of the key mechanisms through which these compounds exert their antiproliferative effects is the modulation of receptor tyrosine kinases (RTKs), which are crucial in controlling cellular processes like growth, proliferation, and survival. researchgate.net
A prominent target for quinoline-based compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in tumor angiogenesis. researchgate.net By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby hindering tumor growth. researchgate.net Several quinoline-containing compounds, such as lenvatinib and cabozantinib, have been approved as VEGFR-2 inhibitors for treating various cancers. researchgate.net
Furthermore, quinoline analogues have been investigated as modulators of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme that is overexpressed in many human tumors and is critical for cancer metabolism. nih.gov By modulating PKM2 activity, these compounds can interfere with the metabolic pathways that cancer cells rely on for rapid growth and proliferation. nih.gov For instance, certain 8-quinolinesulfonamide derivatives have been designed and shown to reduce intracellular pyruvate levels in lung cancer cells, affecting their viability and cell cycle distribution. nih.gov The fusion of quinoline scaffolds with other bioactive structures, like chromenes, has also been explored to create new chemical entities targeting both inflammation and cancer cell growth. nih.gov
Anti-inflammatory Properties and Immunomodulatory Effects
Quinoline and its derivatives exhibit a broad spectrum of biological activities, including significant anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net These properties make them promising candidates for managing inflammatory disorders. researchgate.net The anti-inflammatory action of quinoline derivatives often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). ekb.eg The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. ekb.eg
Research has shown that various quinoline derivatives can effectively reduce inflammation in preclinical models. For example, in studies using the carrageenan-induced paw edema assay, a standard model for acute inflammation, certain newly synthesized quinoline compounds demonstrated anti-inflammatory effects comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. researchgate.net Similarly, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid have shown appreciable anti-inflammatory activities in lipopolysaccharide (LPS) induced inflammation models using mouse macrophages, without causing significant cytotoxicity. nih.gov The development of hybrid molecules, such as pyrano[3,2-c]quinolone derivatives, has been pursued based on the correlation between inflammation and cancer, aiming to create agents that can target both conditions by inhibiting inflammatory cytokines like TNF-α and IL-6. nih.gov
Toll-like Receptor (TLR) Antagonism and Immune Pathway Regulation
A more specific mechanism underlying the immunomodulatory effects of quinoline analogues is their interaction with Toll-like receptors (TLRs). TLRs are a class of pattern recognition receptors that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. nih.govnih.gov However, abnormal activation of TLRs can lead to various immune-related diseases. nih.gov
Quinoline-based compounds have been identified as potent and selective antagonists for specific TLRs, particularly TLR7, TLR8, and TLR9. nih.govnih.gov For instance, a 5-piperidylquinoline derivative known as Enpatoran (M5049) acts as a dual TLR7/8 antagonist, suppressing the pathologic activity of immune complexes containing ribonucleic acid. nih.gov Another series of quinoline derivatives has been discovered to be highly potent and selective antagonists of TLR9, which is unique in its ability to sense bacterial and viral DNA containing CpG motifs. nih.gov One compound, 5-(hexahydropyrrolo-[3,4-b]-pyrrol-1-(2H)-yl)-quinoline, demonstrated an exceptionally low IC50 value of 0.1 nM against human TLR9 with over 10,000-fold selectivity against other human TLRs (TLR2/4/5/7/8). nih.gov By antagonizing these receptors, quinoline derivatives can modulate downstream immune signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines, offering a therapeutic strategy for autoimmune and inflammatory diseases. nih.govfrontiersin.org
Antimalarial Activity Studies
The quinoline scaffold is historically one of the most important structural motifs in the development of antimalarial drugs. nih.govresearchgate.net Compounds like quinine and chloroquine (B1663885) have long been mainstays in malaria treatment. nih.govresearchgate.net However, the rise of drug-resistant strains of Plasmodium falciparum, the most virulent human malaria parasite, has necessitated the development of new quinoline-based analogues. nih.govmdpi.com
Research into this compound analogues and related structures has yielded compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the quinoline core can significantly impact efficacy. For example, converting a 3-amino group to an acetamide derivative can retain or even increase the growth inhibitory activity against multiple P. falciparum isolates. nih.gov In animal models, such as the Thompson test against P. berghei in mice, several new derivatives have demonstrated strong antimalarial activity, with some acetamide and carbamate derivatives curing 100% of infected mice at specific dose ranges. nih.gov The development of hybrid compounds, which combine the quinoline moiety with other pharmacophores like pyrimidine or ferrocene, is another strategy being explored to overcome drug resistance and enhance therapeutic outcomes. mdpi.com
| Compound Type | Target/Model | Key Finding | Reference |
|---|---|---|---|
| Acetamide derivative (3a) | P. berghei in mice | Cured 100% of mice in dose ranges from 0.625 to 220 mg/kg. | nih.gov |
| Ethyl carbamates (2a, 2b) | P. berghei in mice | Cured 5 out of 5 mice in dose ranges from 2.5 mg/kg to 80 mg/kg. | nih.gov |
| Hydroxy analog (4) | P. berghei in mice | Cured 100% of mice in an oral dose range of 80 to 180 mg/kg, despite poor in vitro activity. | nih.gov |
| 4-Aminoquinoline-pyrimidine hybrids | P. falciparum (sensitive & resistant strains) | Displayed IC50 values below 1 µM for both strains. | mdpi.com |
Neuropharmacological Applications and Central Nervous System Activity
The structural framework of quinoline is present in numerous compounds that exhibit a wide range of activities within the central nervous system (CNS). nih.govnih.gov This has led to the exploration of quinoline derivatives for various neuropharmacological applications. nih.gov Their ability to cross the blood-brain barrier is a crucial property that enables their potential use in treating CNS disorders. mdpi.com
The diverse biological effects of these compounds are attributed to their interaction with multiple molecular targets within the CNS. nih.gov For example, certain quinoline-based molecules have been developed as potent antagonists for the neurokinin-3 (NK3) receptor, a target implicated in various CNS disorders. nih.gov The development of such compounds with excellent CNS penetration demonstrates the potential of this chemical class to yield new therapeutics for neurological and psychiatric conditions. nih.gov
Therapeutic Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)
Quinoline derivatives have shown considerable promise as multi-target agents for treating complex neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govnih.gov The pathology of these diseases is multifactorial, involving processes such as amyloid-β plaque accumulation, tau protein tangles, oxidative stress, and neurotransmitter deficits. nih.govnih.gov The ability of quinoline-based compounds to interact with multiple targets simultaneously makes them particularly attractive therapeutic candidates. nih.gov
In the context of Alzheimer's disease, quinoline analogues have been designed to inhibit cholinesterase enzymes, reduce Aβ peptide aggregation, and exert antioxidant effects. nih.gov The quinoline moiety can bind to the peripheral anionic site (PAS) of acetylcholinesterase, contributing to its inhibitory activity. For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, the neuroprotective potential of quinoline derivatives is being explored. nih.govnih.gov Some derivatives are predicted through molecular docking to act as inhibitors of enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase type B (MAO-B), which are involved in dopamine metabolism. nih.gov
Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
A key therapeutic strategy for the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov Quinoline and its analogues have been extensively studied as potent inhibitors of both AChE and BuChE. nih.gov
Numerous studies have reported the synthesis of quinoline derivatives with significant cholinesterase inhibitory activity, often with IC50 values in the micromolar to nanomolar range. mdpi.commdpi.com For instance, certain quinolinone derivatives have been identified as potent and selective non-competitive inhibitors of human AChE, with Ki values in the nanomolar range (e.g., 79 nM for compound QN8). mdpi.com Other studies have focused on cyclopentaquinoline derivatives, with some showing selectivity for BuChE and others being potent dual inhibitors of both enzymes. mdpi.com The development of these inhibitors is a cornerstone of research into new treatments for Alzheimer's disease. mdpi.commdpi.com
| Compound Series | Target Enzyme | Most Active Compound | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Tacrine-based pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines | AChE | 36c (3-(furan-2-yl) analog) | 0.034 | |
| Quinolinones | hrAChE | QN8 | 0.29 | mdpi.com |
| Quinolinones | hrAChE | QN9 | 0.96 | mdpi.com |
| Dihydroquinolinones | hrAChE | DQN7 | 1.58 | mdpi.com |
| Cyclopentaquinoline-acridine hybrids | AChE | 3f | 0.113 | mdpi.com |
| Cyclopentaquinoline-acridine hybrids | BuChE | 3b | 0.103 | mdpi.com |
| Cyclopentaquinoline-acridine hybrids | BuChE | 3f | 0.203 | mdpi.com |
Modulation of Monoamine Oxidases (MAO-A, MAO-B)
Analogues of this compound, specifically those based on a pyrrole[2,3-h]quinoline scaffold, have been investigated for their ability to modulate the activity of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. nih.gov Studies on mitochondrial monoamine oxidase from bovine brain have shown that these compounds act as reversible inhibitors. nih.gov
Certain derivatives, such as 8-amino-3H-pyrrole[2,3-h]quinoline and 6-amino-3H-pyrrole[2,3-h]quinoline, specifically inhibit MAO-A in a mixed-type inhibition pattern. nih.gov In contrast, other analogues like 1-(beta-aminoethyl)-3H-pyrrole[2,3-h]quinoline exhibit competitive inhibition. These competitive inhibitors demonstrated a nuanced activity profile, where the deamination of tyramine, a substrate for both MAO-A and MAO-B, was inhibited more significantly than the deamination of specific substrates for either MAO-A (serotonin) or MAO-B (2-phenylethylamine). nih.gov This suggests a complex interaction with the dual active sites of the enzyme. nih.gov
| Compound | Target Enzyme | Inhibition Type | Key Finding |
|---|---|---|---|
| 8-amino-3H-pyrrole[2,3-h]quinoline | MAO-A | Mixed | Specific for MAO-A. nih.gov |
| 6-amino-3H-pyrrole[2,3-h]quinoline | MAO-A | Mixed | Specific for MAO-A. nih.gov |
| 8-amino-1H-pyrrole[2,3-h]quinoline | MAO-A | Mixed | Exhibited the highest selectivity for MAO-A. nih.gov |
| 1-(beta-aminoethyl)-3H-pyrrole[2,3-h]quinoline | MAO-A/MAO-B | Competitive | Greater inhibition of common substrate (tyramine) than specific substrates. nih.gov |
| 3-(beta-aminoethyl)-1H-pyrrole[2,3-h]quinoline | MAO-A/MAO-B | Competitive | Greater inhibition of common substrate (tyramine) than specific substrates. nih.gov |
Serotonin Receptor (e.g., 5-HT6R) Antagonism and Procognitive Effects
The modulation of the serotonin 5-HT6 receptor (5-HT6R) is a significant strategy for addressing cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. nih.gov A novel class of 5-HT6R antagonists based on the 1H-pyrrolo[3,2-c]quinoline core has been developed and characterized. nih.gov
Specifically, the 4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline scaffold has emerged as a particularly promising molecular framework for the development of agents with procognitive effects. nih.gov Certain compounds derived from this scaffold have shown binding affinities comparable to the reference antagonist SB-742457, but with significantly improved selectivity. nih.gov In cellular assays, these derivatives displayed nanomolar antagonist properties at the 5-HT6R, with Kb values as low as 1.2 nM. nih.gov Furthermore, in vivo studies demonstrated that these compounds can produce antidepressant-like effects, indicating their potential to address comorbidities of Alzheimer's disease. nih.gov The research into quinoline-based structures as 5-HT6R ligands also extends to their use as diagnostic tools, such as radiolabeled PET ligands, for studying conditions related to memory deficits. acs.orgnih.govnih.gov
Antidiabetic Potential and Carbohydrate-Metabolizing Enzyme Inhibition
Alpha-Amylase Inhibition
Derivatives of this compound have been explored for their potential in managing type 2 diabetes by inhibiting key carbohydrate-metabolizing enzymes, including α-amylase. A series of pyrrolidine-appended phenoxy-substituted quinoline derivatives have been synthesized and evaluated through in silico studies for their binding affinity to the α-amylase enzyme. nih.gov Additionally, in vitro studies on various pyrrolidine derivatives have demonstrated significant inhibitory activity against α-amylase. For instance, a 4-methoxy analogue of a synthesized pyrrolidine compound showed noteworthy inhibition with an IC50 value of 26.24 µg/mL. mdpi.com Other analogues also displayed significant α-amylase inhibition, highlighting the potential of this chemical scaffold in developing new antidiabetic agents. mdpi.com
| Compound Class/Derivative | IC50 (µg/mL) | Reference Standard |
|---|---|---|
| 4-methoxy pyrrolidine analogue (3g) | 26.24 | Metformin / Acarbose mdpi.com |
| Pyrrolidine derivative (3a) | 36.32 | Metformin / Acarbose mdpi.com |
| Quinoline-naphthalene derivative (7g) | 17.15 ± 0.10 | Acarbose (IC50: 25.42 ± 0.10) e3s-conferences.org |
Antiviral Activities
The quinoline scaffold is a well-established pharmacophore in the development of antiviral agents, with derivatives showing activity against a wide range of viruses. Research has demonstrated the potential of novel quinoline derivatives, as analogues of this compound, in combating various viral infections.
Studies have identified novel quinoline derivatives with potent activity against Dengue virus serotype 2 (DENV2). These compounds were found to act at an early stage of the viral life cycle, reducing the intracellular production of the viral envelope glycoprotein and the subsequent yield of infectious virions. The mechanism does not appear to be virucidal, but rather inhibitory to viral replication within host cells. The antiviral spectrum of quinoline derivatives is broad, encompassing activity against RNA viruses such as Respiratory Syncytial Virus (RSV), influenza A virus (IAV), and Hepatitis C virus, as well as DNA viruses. The versatility of the quinoline core makes it a valuable template for the design of new antiviral drugs targeting diverse viral families.
Investigation of Other Novel Biological Activities (e.g., Fibroblast Activation Protein Inhibition)
A significant and novel area of investigation for quinoline-pyrrolidine analogues is the inhibition of Fibroblast Activation Protein (FAP). FAP is a serine protease that is highly expressed in the stromal fibroblasts of many epithelial tumors and in tissues undergoing remodeling, making it a promising target for both therapeutic and diagnostic applications. nih.gov
A new class of potent and highly selective FAP inhibitors has been discovered based on a N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold. nih.gov These compounds exhibit low nanomolar FAP inhibition and, crucially, high selectivity (>1000-fold) over closely related proteases such as dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP). nih.gov For example, N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) was identified as an extremely potent FAP inhibitor with an IC50 of 10.3 ± 0.4 nM. acs.org
Further structural modifications, such as replacing the nitrile group on the pyrrolidine ring with a boronic acid, have led to even greater potency. The resulting compound, N-(4-quinolinoyl)-Gly-boroPro, demonstrated a 2.8-fold higher binding affinity for FAP (IC50 = 3.7 ± 0.2 nM) while retaining high selectivity. acs.org These findings highlight the potential of this class of compounds for applications in oncology and other diseases involving tissue remodeling. nih.gov
| Compound | Target | IC50 (nM) | Selectivity Profile |
|---|---|---|---|
| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | FAP | 10.3 ± 0.4 | >1000-fold vs DPPs; >83-fold vs PREP acs.org |
| N-(4-quinolinoyl)-Gly-boroPro | FAP | 3.7 ± 0.2 | >1000-fold vs DPPs; ~3-fold vs PREP acs.org |
| N-(4-quinolinoyl)-D-Ala-boroPro | FAP | 6.4 ± 1.4 | 160-fold vs PREP acs.org |
In Depth Structure Activity Relationship Sar Elucidation for Quinoline Pyrrolidine Scaffolds
Identification of Key Pharmacophoric Features for Biological Activity
The biological activity of the quinoline-pyrrolidine scaffold is derived from the inherent properties of its two core components. The quinoline (B57606) moiety is a well-established pharmacophore, recognized for its wide range of pharmacological applications. researchgate.netbiointerfaceresearch.com Its fused bicyclic aromatic structure allows for functionalization at multiple positions, influencing the compound's electronic and steric properties. nih.gov
The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, offers several advantages in drug design. nih.govresearchgate.net Its key features include:
Three-Dimensionality : The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, which is crucial for specific interactions with biological macromolecules. nih.govresearchgate.net This contrasts with flat aromatic systems and is a phenomenon sometimes referred to as "pseudorotation". nih.govresearchgate.net
Hydrogen Bonding : The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating key interactions with target proteins.
The combination of the planar quinoline core and the flexible, saturated pyrrolidine ring provides a scaffold with both rigid and adaptable elements. This duality is a critical pharmacophoric feature, enabling derivatives to bind to a variety of targets. For instance, in a series of potent inhibitors of quinone reductase 2, the pyrroloquinoline core, a related structure, was found to be essential for activity. nih.gov
Influence of Substituent Position and Chemical Nature on Potency and Selectivity
The potency and selectivity of compounds based on the quinoline-pyrrolidine scaffold are highly dependent on the position and chemical nature of various substituents on both ring systems. nih.gov SAR studies have revealed that even minor modifications can lead to significant changes in biological activity.
Substitutions on the Quinoline Ring: Research on related quinoline derivatives has shown that substitution patterns are critical. A study on 4-aminoquinolines as α2C-adrenoceptor antagonists identified that a substituent at the 3-position of the quinoline ring was an absolute requirement for activity. researchgate.net This finding underscores the importance of the pyrrolidinyl group's placement at position 3 in the parent scaffold. Furthermore, other studies have demonstrated that substituents on the quinoline moiety can significantly alter biological activity. researchgate.net For example, adding an electron-withdrawing chlorine atom to the quinoline ring has been shown to enhance potency in certain contexts. researchgate.net
Substitutions on the Pyrrolidine Ring: The pyrrolidine ring offers multiple sites for substitution, and modifications here strongly influence activity.
Position : SAR analyses of various pyrrolidine-containing compounds have shown that activity is profoundly affected by substituents at the 3- and 4-positions of the ring. nih.gov
Chemical Nature : In a series of spiro[pyrrolidine-2,3′-quinoline]-2′-one derivatives evaluated for antifungal activity, the nature of the substituent on a phenyl ring attached to the pyrrolidine framework was crucial. researchgate.net Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methyl) at different positions on the phenyl ring led to a range of potencies against various fungal strains. researchgate.net For instance, compounds with a 4-fluorophenyl or 4-chlorophenyl group exhibited strong activity. researchgate.net
Configuration : For a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3- and 4-positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov
The following table summarizes the influence of substituents on the activity of various quinoline-pyrrolidine and related scaffolds.
| Scaffold/Series | Position of Substitution | Substituent | Effect on Biological Activity | Target/Activity | Reference |
| Spiro[pyrrolidine-2,3′-quinoline] | Phenyl ring on pyrrolidine | 4-F, 4-Cl | Strong activity | Antifungal (C. albicans) | researchgate.net |
| Spiro[pyrrolidine-2,3′-quinoline] | Phenyl ring on pyrrolidine | 2-F, 2-Cl | Increased basicity of molecule | Antifungal | researchgate.net |
| 4-Aminoquinoline | Quinoline position 3 | Hydroxymethyl | Critical for potent antagonism | α2C-Adrenoceptor | researchgate.net |
| Pyrrolidine-2,5-dione | Pyrrolidine position 3 | Benzhydryl, Isopropyl | Favorable anticonvulsant protection | Anticonvulsant | nih.gov |
| Pyrroloquinoline | 8-amino group | Methylation | Increased inhibitory activity | Quinone Reductase 2 | nih.gov |
Stereochemical Requirements for Optimal Biological Efficacy
The three-dimensional structure of the pyrrolidine ring means that stereochemistry is a critical determinant of biological efficacy. The presence of one or more stereocenters allows for the existence of different stereoisomers, which can exhibit markedly different biological profiles due to their distinct binding modes with chiral protein targets. nih.govresearchgate.net
The non-planar conformation of the pyrrolidine ring, often described as an "envelope" or "twist" conformation, dictates the spatial orientation of its substituents. nih.govresearchgate.net This spatial arrangement is fundamental for achieving optimal interaction with the binding site of a target enzyme or receptor. Inductive and stereoelectronic factors from substituents can influence the puckering of the pyrrolidine ring, thereby affecting its pharmacological efficacy. nih.gov
Specific examples from related compound series highlight the importance of stereochemistry:
In a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-trifluoromethyl substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation of the pharmacophoric acetic acid group at position 2, which was essential for agonistic activity. nih.gov
For a class of α2C-adrenoceptor antagonists, substitutions on an attached piperazine ring (a related nitrogen heterocycle) exerted a significant and stereospecific beneficial effect on affinity and potency. researchgate.net
These findings emphasize that controlling the stereochemistry of the pyrrolidinyl portion of the 3-pyrrolidin-2-yl-quinoline scaffold is a key strategy for optimizing biological activity and achieving selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov Such models are invaluable for predicting the activity of novel molecules before their synthesis and for providing insights into the structural features that govern potency. nih.gov
QSAR studies have been successfully applied to both quinoline and pyrrolidine derivatives, demonstrating the utility of this approach for guiding drug design.
Quinoline Derivatives : 2D and 3D-QSAR models have been developed to predict the activity of quinoline derivatives against various targets, including the malaria parasite Plasmodium falciparum and cancer-related proteins like P-glycoprotein. nih.govmdpi.com These models have identified key molecular descriptors—such as geometric structure, lipophilicity (logP), and specific energy values—that determine biological activity. nih.govresearchgate.net For example, one study found that the presence of additional heterocyclic rings attached to the quinoline nucleus favored antimalarial activity, likely by facilitating π-stacking interactions with the target. mdpi.com
Pyrrolidine Derivatives : 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to define the structural requirements for pyrrolidine derivatives as inhibitors of targets such as the anti-apoptotic protein Mcl-1. nih.gov
For the this compound scaffold, QSAR models can be constructed to predict how different substituents on either ring will affect a specific biological endpoint. By analyzing a training set of synthesized and tested analogs, these predictive models can help prioritize the design of new compounds with enhanced potency and selectivity, thereby streamlining the drug discovery process. researchgate.net
The following table summarizes key findings from relevant QSAR studies.
| Compound Class | QSAR Model | Key Descriptors/Findings | Predicted Activity | Reference |
| Quinoline Derivatives | 2D/3D-QSAR (CoMFA, CoMSIA) | Presence of chlorine and additional heterocycles favors activity. | Antimalarial (P. falciparum) | mdpi.com |
| Tricyclic Quinoline Derivatives | Multivariate Linear QSAR | Activity increases with higher logP, refractivity, and dipole moment. | Diuretic | researchgate.net |
| Pyrrolidine Derivatives | 3D-QSAR (CoMFA, CoMSIA, HQSAR) | Generated models showed good stability and predictability for designing novel inhibitors. | Mcl-1 Inhibition | nih.gov |
| 2-oxo-quinoline Derivatives | 2D/3D-QSAR (kNN, DT, BPNN, GB) | Developed models to describe and predict inhibitory activity. | P-glycoprotein Inhibition | nih.gov |
Advanced Computational Chemistry and in Silico Approaches in Quinoline Pyrrolidine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Pyrrolidin-2-yl-quinoline, docking simulations are instrumental in understanding its interactions with biological targets.
Molecular docking simulations enable the prediction of how this compound binds to the active site of a biological receptor and the strength of this interaction, often expressed as a docking score or binding energy. For instance, studies on various quinoline (B57606) derivatives have successfully employed molecular docking to identify potential biological targets and elucidate binding mechanisms. researchgate.netmanmiljournal.runih.gov This computational tool can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor. nih.gov
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the receptor's binding site, and scoring functions are used to rank these poses based on their predicted binding affinity. sciforschenonline.org For quinoline-pyrrolidine derivatives, docking studies have been crucial in identifying potential inhibitors for a range of targets, including enzymes and receptors implicated in various diseases. ucj.org.uamdpi.com
A hypothetical molecular docking study of this compound against a specific kinase, for example, would likely show the quinoline core engaging in pi-pi stacking interactions with aromatic residues in the active site, while the pyrrolidine (B122466) ring could form hydrogen bonds with polar residues, anchoring the molecule in a favorable orientation for inhibition. The binding affinity would be quantified, providing a basis for comparison with other potential inhibitors.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Description |
| Docking Score | -8.5 kcal/mol | Predicted binding affinity. A more negative value indicates a stronger predicted interaction. |
| Interacting Residues | Tyr156, Leu203, Asp210 | Key amino acids in the binding pocket that form interactions with the ligand. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the receptor. |
| Pi-Pi Stacking | 1 | Number of aromatic stacking interactions observed. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational stability of the complex and the dynamics of their interactions. mdpi.com
For a complex of this compound bound to a receptor, an MD simulation would track the atomic movements over a set period, typically nanoseconds. This allows for the assessment of the stability of the binding pose predicted by docking. nih.gov Key parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to evaluate the stability of the system. A stable RMSD suggests that the ligand remains securely bound in the active site. mdpi.com
Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by the static picture provided by molecular docking. nih.gov These simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity by considering entropic contributions and the effects of solvent. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. DFT studies can provide detailed information about the molecule's geometry, electronic structure, and reactivity. nih.govscirp.orgscirp.org
By calculating the distribution of electron density, DFT can identify the most reactive sites in the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
These calculations are crucial for understanding the intrinsic properties of this compound that govern its interactions with biological targets. For example, the electrostatic potential map generated from DFT calculations can highlight the electron-rich and electron-deficient regions of the molecule, which are critical for forming intermolecular interactions. semanticscholar.org
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and stability of the molecule. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing its solubility and interactions. |
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties for molecules like this compound. nih.govbenthamdirect.com These computational models use the chemical structure of a compound to predict its behavior in the body. researchgate.net
ADMET prediction encompasses a range of parameters:
Absorption: Predicts how well the compound is absorbed into the bloodstream, often by evaluating properties like intestinal absorption and cell permeability.
Distribution: Estimates how the compound is distributed throughout the body, including its ability to cross the blood-brain barrier.
Metabolism: Predicts the likely metabolic pathways and the potential for interactions with drug-metabolizing enzymes like cytochrome P450s.
Excretion: Estimates how the compound and its metabolites are eliminated from the body.
Toxicity: Predicts potential toxic effects, such as carcinogenicity, mutagenicity, and cardiotoxicity. sciforschenonline.org
These predictions are vital for identifying potential liabilities early in the drug discovery process, allowing for modifications to the chemical structure to improve its ADMET profile. eurekaselect.com
Table 3: Predicted ADMET Properties for this compound (Illustrative)
| ADMET Property | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| AMES Mutagenicity | Non-mutagenic | Lower concern for carcinogenic potential. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |
Therapeutic Translational Potential and Future Research Directions
Strategic Development of Next-Generation Therapeutic Agents Based on the Quinoline-Pyrrolidine Core
The quinoline (B57606) motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govresearchgate.net Similarly, the pyrrolidine (B122466) ring is one of the most prevalent five-membered nitrogen heterocycles in FDA-approved drugs, valued for its ability to introduce stereochemical complexity and serve as a versatile scaffold. nih.govnih.gov The strategic combination of these two pharmacophores in the 3-Pyrrolidin-2-yl-quinoline core aims to generate novel chemical entities with potentially synergistic or unique biological activities.
The development strategy for next-generation agents leverages the known therapeutic value of each component. For instance, quinoline's role in established antimalarial drugs like chloroquine (B1663885) provides a rationale for exploring derivatives against parasitic diseases. nih.gov Research on polysubstituted quinolines has already demonstrated promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Concurrently, the pyrrolidine moiety is integral to compounds targeting the central nervous system and cancer. nih.gov
Researchers are employing several approaches to build upon the quinoline-pyrrolidine core:
Diversity-Oriented Synthesis (DOS): This strategy is used to create large libraries of structurally diverse compounds, enabling the exploration of a wide range of biological activities and the identification of novel therapeutic applications. mdpi.com
Hybrid Molecule Design: The core structure can be functionalized by attaching other known biologically active molecules to create hybrid compounds. This approach aims to develop agents with dual modes of action or improved selectivity, which can be particularly effective in overcoming drug resistance. frontiersin.org
Scaffold Hopping and Isosteric Replacement: Modifications to the core itself, such as creating spirocyclic analogues like spiro[pyrrolidine-2,3'-quinoline]-2'-one, can lead to compounds with novel properties and intellectual property. researchgate.net
The table below summarizes key therapeutic areas where quinoline and pyrrolidine derivatives have shown significant potential, highlighting the rationale for developing agents based on the combined core.
| Therapeutic Area | Rationale Based on Quinoline Scaffold | Rationale Based on Pyrrolidine Scaffold | Representative Research Findings |
| Anticancer | Core structure in agents targeting breast, lung, and CNS tumors. researchgate.net | Integral to compounds with antiproliferative effects against various cell lines. nih.gov | Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues showed good activity against MCF-7 and HeLa cancer cells. nih.gov |
| Antimicrobial | Foundation for numerous antibacterial and antifungal drugs. researchgate.netfrontiersin.org | Part of scaffolds designed as novel antifungal agents targeting enzymes like chitin (B13524) synthase. researchgate.net | Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives exhibited inhibitory effects against chitin synthase, a key fungal enzyme. researchgate.net |
| Antiparasitic | Basis for classic antimalarials (e.g., chloroquine) and agents against Chagas disease. nih.govnih.gov | Pyrrolidine-based molecules have been explored for various antiparasitic activities. | 2-Alkylaminomethylquinoline derivatives have shown significant in vivo activity against T. cruzi. nih.gov |
| Antiviral | Quinoline derivatives have been investigated for activity against viruses, including HIV. researchgate.net | The pyrrolidine ring is a component of several antiviral drugs. nih.gov | The broad therapeutic potential of both scaffolds encourages exploration in virology. |
| CNS Disorders | Certain quinoline derivatives show potential for neurological applications. | The pyrrolidine-2,5-dione scaffold is a valuable starting point for anticonvulsant agents. nih.gov | Derivatives of 1,3-disubstituted pyrrolidine-2,5-diones have shown significant anticonvulsant activity in preclinical models. nih.gov |
Lead Optimization Strategies and Identification of Preclinical Candidates
Lead optimization is a critical phase in drug discovery where an active "hit" or "lead" compound is chemically modified to improve its therapeutic properties. drugdevelopment.fipatsnap.com For the this compound core, this iterative process involves enhancing potency, selectivity, and pharmacokinetic characteristics while maintaining favorable attributes. drugdevelopment.fi
Key strategies for optimizing this scaffold include:
Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying the lead compound's structure to understand how different functional groups influence its biological activity. patsnap.com For the quinoline-pyrrolidine core, SAR studies would involve substitutions at various positions on both the quinoline and pyrrolidine rings. For example, studies on related quinoline derivatives have shown that the presence and position of halogen atoms on the quinoline ring can significantly impact activity. nih.govmdpi.com Similarly, modifications on the pyrrolidine ring, such as the introduction of different substituents, can modulate potency and selectivity. nih.gov
Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in modern lead optimization. patsnap.commdpi.com 3D-QSAR models can predict the activity of newly designed analogues, guiding synthetic efforts toward more promising compounds and reducing the need for extensive experimental screening. mdpi.com These models help identify key structural features—such as steric bulk, hydrophobicity, and hydrogen bonding potential—that are crucial for target interaction. mdpi.com
Pharmacokinetic Property Enhancement: A significant part of lead optimization focuses on improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For the quinoline-pyrrolidine scaffold, which contains basic nitrogen atoms, a key challenge is mitigating issues like high basicity, which can lead to off-target effects. nih.gov Medicinal chemists can address this by introducing electron-withdrawing groups or modifying the structure to alter its pKa, thereby improving its drug-like properties. nih.gov
The following table illustrates hypothetical lead optimization efforts based on findings from related compound series.
| Lead Compound Moiety | Modification Strategy | Observed/Expected Outcome on Biological Activity | Reference Finding |
| Quinoline Ring | Addition of a chloro group at position 7 | Increased hydrophobic interactions, potentially enhancing antiparasitic or anticancer activity. | Halogen atoms at position 7 of the quinoline core favor inhibitory activity on P. falciparum. mdpi.com |
| Quinoline Ring | Substitution at position 4 | Introduction of an amine group can provide a hydrogen bond donor, enhancing target binding affinity. | A –NH group at position 4 of the quinoline core enhances activity against P. falciparum. mdpi.com |
| Pyrrolidine Ring | Introduction of electron-donating groups (e.g., methoxy, methyl) | Increased anticancer activity against MCF-7 and HeLa cells in related dispiro quinolone derivatives. | SAR analysis indicated that compounds with electron-donating groups had lower IC50 values. nih.gov |
| Pyrrolidine Ring | Introduction of electron-withdrawing groups (e.g., fluorine, cyano) | Attempt to mitigate overall basicity, though it may reduce potency. | Introduction of a fluorine atom or a cyano group greatly reduced potency in a series of pyrrolidine derivatives. nih.gov |
Once a compound with an acceptable profile in vitro and in vivo is developed through these optimization cycles, it can be nominated as a preclinical candidate for further evaluation. drugdevelopment.fi
Challenges and Emerging Opportunities in Quinoline-Pyrrolidine-Based Drug Discovery
Despite the significant potential of the this compound scaffold, several challenges must be addressed during the drug discovery process. A primary concern with cytotoxic agents, such as many quinoline-based compounds, is achieving selectivity for cancer cells over healthy cells to minimize side effects. mdpi.com Furthermore, the basic nature of the nitrogen atoms in the scaffold can lead to interactions with targets like the hERG potassium channel, a common cause of cardiotoxicity that must be carefully monitored and engineered out during lead optimization. nih.gov
However, these challenges are balanced by significant emerging opportunities:
Targeting Drug Resistance: The development of hybrid molecules and compounds with novel mechanisms of action based on the quinoline-pyrrolidine core offers a promising strategy to combat the growing problem of drug resistance in infectious diseases and oncology. frontiersin.orgresearchgate.net
Advanced Computational Tools: The increasing sophistication of artificial intelligence and machine learning in drug design can accelerate the lead optimization process. arxiv.org These tools can predict ADME properties, potential toxicity, and biological activity with greater accuracy, allowing for a more rational design of next-generation candidates.
Exploring New Biological Targets: The structural complexity and versatility of the quinoline-pyrrolidine scaffold make it suitable for screening against a wide array of biological targets, including those that have been historically difficult to drug. This could lead to first-in-class medicines for various diseases.
Academic Perspective on the Patent Landscape and Intellectual Property
Analysis of Patent Filings Related to 3-Pyrrolidin-2-yl-quinoline and its Derivatives
While patents specifically claiming the unsubstituted "this compound" are not extensively documented in publicly available databases, the patent literature is rich with derivatives that incorporate this core motif. These patents are typically held by pharmaceutical companies and academic research institutions, indicating a strong drive towards the discovery of novel therapeutic agents.
The patented derivatives often feature substitutions on both the quinoline (B57606) and pyrrolidine (B122466) rings, aimed at optimizing pharmacological properties such as potency, selectivity, bioavailability, and metabolic stability. For instance, patent documents describe modifications at various positions of the quinoline nucleus, including the addition of halogen, alkyl, and alkoxy groups, which can significantly influence the compound's interaction with biological targets. Similarly, the pyrrolidine ring is often substituted to enhance binding affinity and modulate physicochemical properties.
A notable example from the patent literature includes quinoline-3-carboxylic acid derivatives, which have been explored for their potent antibacterial activity. While not a direct derivative of this compound, this class of compounds highlights the importance of the quinoline core in anti-infective research. Furthermore, patents for 4-(pyrrolidin-1-yl)quinoline compounds have been filed for their ability to eliminate clinically latent microorganisms, underscoring the therapeutic potential of the quinoline-pyrrolidine combination in tackling persistent infections. google.com
The table below provides a representative overview of patent filings for quinoline derivatives with pyrrolidine or related heterocyclic moieties, illustrating the diversity of assignees and therapeutic applications.
| Patent/Application Number | Assignee/Applicant | Therapeutic Area/Application | Key Features of the Invention |
| US8759348B2 | Helperby Therapeutics Ltd | Treatment of microbial infections | Use of 4-(pyrrolidin-1-yl)quinoline compounds to kill clinically latent microorganisms. google.com |
| US10329317B2 | Splicos | Treatment of viral infections (HIV) | Novel quinoline derivative for the treatment or prevention of viral or retroviral infections. google.com |
| EP2231641B1 | Not specified | Kinase inhibitors for various diseases | Quinoxaline and quinoline derivatives as kinase inhibitors for treating cancer, inflammatory disorders, and neurodegenerative diseases. google.com |
| WO2013090664A1 | Not specified | General therapeutic use | Derivatives of betulin (B1666924) which may include quinoline moieties for various therapeutic applications. |
Trends and Key Areas of Patent Activity in Quinoline-Pyrrolidine Research
The patent landscape for quinoline-pyrrolidine derivatives reveals several significant trends and key areas of intense research activity. These trends are largely dictated by unmet medical needs and the inherent versatility of the quinoline scaffold in interacting with a wide array of biological targets. nih.gov
Oncology: A dominant area of patent activity is in the development of anticancer agents. Quinoline derivatives are widely patented as kinase inhibitors, which are crucial for regulating cell signaling pathways implicated in cancer. nih.govekb.eg The pyrrolidine moiety in these structures often plays a critical role in binding to the kinase domain, enhancing potency and selectivity. Patents in this area frequently claim compounds that target specific kinases such as tyrosine kinases, phosphoinositide 3-kinases (PI3Ks), and others involved in tumor growth and proliferation. ekb.eg Another significant trend in oncology is the development of quinoline-based tubulin polymerization inhibitors, which disrupt the formation of microtubules, a key process in cell division. ekb.eg
Infectious Diseases: The quinoline core has a long history in the fight against infectious diseases, most notably with the antimalarial drug quinine. eurekaselect.com This legacy continues with a steady stream of patents for novel quinoline-pyrrolidine derivatives with antibacterial, antifungal, and antiviral properties. nih.gov Research in this area is driven by the urgent need for new antimicrobials to combat growing drug resistance. nih.gov For instance, patents describe compounds that are effective against a broad spectrum of bacteria, including drug-resistant strains. nih.gov In the antiviral space, quinoline derivatives have been patented as inhibitors of key viral enzymes, such as HIV reverse transcriptase. nih.gov
Neurodegenerative Diseases: There is a growing interest in the potential of quinoline-pyrrolidine derivatives for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. scienceopen.comnih.gov Patents in this area often focus on compounds that can modulate targets implicated in these diseases, such as phosphodiesterase 5 (PDE5) inhibitors and compounds that can act as multifunctional antioxidants. nih.govnih.gov The ability of these small molecules to cross the blood-brain barrier is a critical factor for their development, and patent applications often include data demonstrating their central nervous system penetration.
Inflammatory Diseases: The anti-inflammatory properties of quinoline derivatives are also a significant area of patent activity. nih.gov These compounds are being investigated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. rjptonline.org The patent literature includes a range of quinoline-pyrrolidine structures designed to treat conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis. google.com
Implications of Intellectual Property for Research and Development Pathways
The dense and competitive intellectual property landscape for quinoline-pyrrolidine derivatives has several important implications for the future of research and development in this field.
"Freedom to Operate" Challenges: The extensive patenting of quinoline-based scaffolds means that researchers and companies must navigate a complex web of existing intellectual property to avoid infringement. This can create "freedom to operate" challenges, potentially stifling innovation, particularly for smaller companies or academic labs with limited resources for legal counsel and licensing.
Focus on Novelty and Inventiveness: To secure patent protection, new inventions must be novel and non-obvious. This high bar encourages researchers to explore new chemical space and develop derivatives with truly unique structures and mechanisms of action. This can lead to the discovery of compounds with improved therapeutic profiles, but it also increases the risk and cost of research and development.
Strategic Patenting and Market Exclusivity: For pharmaceutical companies, patents are a critical tool for protecting their investments and securing market exclusivity for new drugs. The patent strategy for a new quinoline-pyrrolidine derivative will typically involve filing for broad protection on the core scaffold and its variations, as well as on specific compounds, formulations, and methods of use. This allows companies to build a strong intellectual property portfolio that can deter competitors and maximize the commercial potential of their discoveries.
Opportunities for Collaboration and Licensing: The complex patent landscape also creates opportunities for collaboration and licensing. Companies with strong patent positions may license their technology to other organizations to expand the development and commercialization of their compounds. Similarly, academic institutions with novel discoveries can partner with pharmaceutical companies to bring their inventions to the market.
Q & A
Basic Research Questions
Q. What established synthetic routes are used for 3-Pyrrolidin-2-yl-quinoline, and how can reaction yields be optimized?
- Answer : Cyclization of diallylaminoquinolines or 4-chloro-N-quinolinylbutanamides is a primary method. Yield optimization depends on temperature control (e.g., 180–200°C for cyclization) and catalyst selection (e.g., V₂O₅/Fe₃O₄ for analogous reactions). Bromination post-functionalization requires precise stoichiometry to avoid over-halogenation .
Q. Which analytical techniques are critical for confirming the structure of pyrrolidinyl-substituted quinolines?
- Answer : Multinuclear NMR (¹H and ¹³C) resolves substitution patterns, while IR identifies carbonyl groups. Mass spectrometry (e.g., m/z 477 [M+H]+ in related compounds) confirms molecular weight, and elemental analysis validates purity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzymatic inhibition and in vivo efficacy data for this compound derivatives?
- Answer : Discrepancies often stem from metabolic instability or poor bioavailability. Parallel assays are recommended:
- Direct enzyme inhibition : Cell-free systems with purified targets.
- Cellular models : Luciferase reporters or flow cytometry for functional efficacy.
- Pharmacokinetic profiling : Microsomal stability assays and LC-MS/MS metabolite identification .
Q. What methodologies are effective for establishing structure-activity relationships (SAR) in this compound analogs targeting kinases?
- Answer :
- Regioselective functionalization : Bromination at C-5/C-8 to explore steric effects.
- Structural analysis : X-ray crystallography or molecular docking to correlate substituent positioning with binding energy.
- Validation : Broad kinase inhibition panels (e.g., IC₅₀ comparisons across 50+ kinases) .
Q. How can regioselectivity be enhanced in cross-coupling reactions involving this compound?
- Answer :
- Directing groups : Pyridinyl moieties orient Pd catalysts for selective coupling.
- Solvent optimization : Aqueous THF improves Suzuki-Miyaura efficiency.
- Bimetallic systems : Pd/Cu combinations enhance reactivity. Monitor via TLC to optimize conversion .
Q. What computational approaches predict metabolic pathways of this compound derivatives?
- Answer :
- QSAR models : Trained on cytochrome P450 isoform data to identify oxidation-prone sites.
- Docking simulations : CYP3A4/2D6 structures predict metabolite formation.
- Validation : In vitro hepatocyte assays and LC-MS/MS metabolite profiling .
Methodological Considerations
- Data Contradiction Analysis : Use orthogonal assays (e.g., enzymatic vs. cellular) and mechanistic studies (e.g., competitive binding assays) to isolate variables .
- Experimental Design : Prioritize modular synthesis for rapid analog generation and employ high-throughput screening for biological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
